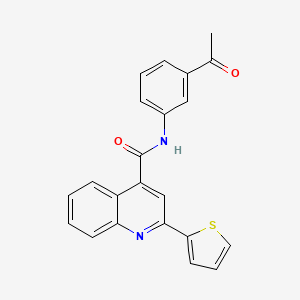
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as ATQ, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ATQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities, including anticancer, antiviral, and antimalarial properties.
作用機序
The exact mechanism of action of N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain this compound's anticancer activity. This compound may also inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus. Inhibition of reverse transcriptase can prevent the virus from replicating, which may explain this compound's antiviral activity.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This can lead to the elimination of cancer cells and the prevention of tumor growth. This compound has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to inhibit the replication of HIV and HSV-1/2 by targeting the viral enzymes responsible for replication. This compound's antimalarial activity is thought to be due to its ability to inhibit the activity of the parasite's mitochondrial electron transport chain, which is essential for the parasite's survival.
実験室実験の利点と制限
One advantage of using N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide in lab experiments is its potent biological activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and viral replication. However, one limitation of using this compound is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can limit its effectiveness in certain types of experiments.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Another area of research is the identification of the specific molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials, which could pave the way for its use as a potential anticancer, antiviral, and antimalarial agent.
合成法
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with acetic anhydride to form 2-(2-thienyl)acetic acid, which is then condensed with 3-acetylphenylhydrazine to form N-(3-acetylphenyl)-2-(2-thienyl)acetohydrazide. This intermediate compound is then cyclized with phosphorus oxychloride to form this compound.
科学的研究の応用
N-(3-acetylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human immunodeficiency virus (HIV). In addition, this compound has been shown to exhibit antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-6-4-7-16(12-15)23-22(26)18-13-20(21-10-5-11-27-21)24-19-9-3-2-8-17(18)19/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGQECZYQAAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6019481.png)
![2-ethyl-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6019492.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6019502.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)

![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6019540.png)
![ethyl 2-[(2-methoxy-4-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B6019542.png)
![5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)
![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6019558.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)